6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N4O2/c23-14-9-7-13(8-10-14)20-18-12-25-21-17(5-2-6-19(21)24)22(18)27(26-20)15-3-1-4-16(11-15)28(29)30/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXRZMIZABSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazoloquinoline core with fluorinated phenyl groups and a nitrophenyl substituent. This structural arrangement is believed to contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H14F2N4O2 |
| Molecular Weight | 364.33 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
| Melting Point | 210-212 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research has indicated that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have shown that the compound induces apoptosis and inhibits cell growth. The IC50 values were reported to be in the low micromolar range, indicating potent activity.
- Mechanism Insights : The compound appears to induce cell cycle arrest at the G2/M phase, leading to increased levels of cyclin B1 and phosphorylated CDC2, which are critical regulators of mitosis.
Antimicrobial Activity
In addition to its anticancer properties, preliminary data suggest antimicrobial activity against several bacterial strains:
- Bacterial Assays : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays. Minimum inhibitory concentrations (MICs) ranged from 15 to 30 µg/mL.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- Neuroprotection Studies : In models of oxidative stress-induced neuronal injury, the compound reduced cell death and oxidative damage markers. This suggests a possible role in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls. Tumor growth inhibition was observed over a treatment period of four weeks, correlating with increased apoptosis markers in tumor tissues.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was evaluated for its effectiveness against resistant bacterial strains. Patients treated with formulations containing the compound showed improved outcomes compared to standard antibiotic therapy alone.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of pyrazoloquinolines are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Key Observations:
- Amino vs.
- Fluorine Positioning: Fluorine at position 6 (target) vs. position 4 (F6) impacts steric interactions and dipole moments, influencing receptor binding or thermal stability .
- Core Structure Variations: Pyrazolo[4,3-c]quinoline (target) vs. pyrazolo[3,4-b]quinoline (F6) alters ring connectivity, affecting π-stacking and solubility .
Physicochemical Properties
- Lipophilicity: The target compound’s nitro and fluorophenyl groups increase lipophilicity compared to ethoxy- or methoxy-substituted analogs (e.g., 8-ethoxy derivative in ), which may affect membrane permeability .
- Thermal Stability: Methyl or chloro substituents (e.g., F6 in ) enhance thermal stability relative to nitro groups, which may decompose under high temperatures .
Q & A
Basic Research Questions
Q. What are the optimal spectroscopic methods for characterizing the molecular structure of 6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HR-MS) are critical for identifying functional groups, substitution patterns, and molecular weight. For example, ¹⁹F NMR can resolve fluorine substituent interactions, while X-ray crystallography provides precise 3D conformation analysis, including bond angles and torsional strain .
- Example : Crystallographic studies of similar pyrazoloquinoline derivatives revealed deviations in aryl ring planarity (e.g., average torsion angles of 75.2° for the 1-aryl group), which influence solubility and stacking interactions .
Q. Which synthetic routes are most effective for preparing this compound?
- Methodology : Multi-step organic synthesis, including:
- Suzuki-Miyaura cross-coupling : For introducing aryl groups at the 6- and 8-positions using dibromo intermediates and arylboronic acids .
- Cyclization reactions : Hydrazide intermediates (e.g., from 4-chloroquinoline-3-carbaldehyde and arylhydrazines) are cyclized under basic conditions (e.g., KOH/ethanol) to form the pyrazoloquinoline core .
Advanced Research Questions
Q. How do substitution patterns (e.g., fluorine, nitro groups) influence biological activity and target selectivity?
- Methodology : Structure-Activity Relationship (SAR) studies combined with in vitro assays (e.g., nitric oxide inhibition in LPS-induced RAW 264.7 cells) .
- Findings :
Q. What experimental strategies resolve contradictions between crystallographic and spectroscopic structural data?
- Methodology :
- Compare X-ray crystallography data (e.g., bond lengths, angles) with NMR-derived nuclear Overhauser effect (NOE) correlations to validate conformations .
- For example, crystallography of 1-(4-chlorophenyl)-6,8-diphenyl-pyrazoloquinoline revealed a 59.2° torsion angle for the 6-aryl group, minimizing steric clashes, while NMR confirmed dynamic flexibility in solution .
Q. How can pH-dependent enzyme inhibition (e.g., bacterial β-glucuronidase) be mechanistically studied?
- Methodology :
- In vitro assays : Measure IC₅₀ values at varying pH levels (e.g., pH 5.5 vs. 7.4) to assess pH sensitivity .
- Molecular docking : Analyze surface charge distribution of the enzyme’s active pocket (e.g., E. coli βG’s neutral-pH preference due to electrostatic interactions with protonated residues) .
Q. What in silico approaches predict pharmacokinetic properties and toxicity?
- Methodology :
- QSAR models : Correlate logP, polar surface area, and hydrogen-bonding capacity with bioavailability .
- ADMET prediction : Use software like Schrödinger’s QikProp to assess blood-brain barrier penetration and cytochrome P450 interactions.
Methodological Considerations for Data Analysis
-
Handling Conflicting Bioactivity Data :
- Dose-response curves : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm enzyme inhibition (e.g., βG) with fluorescence-based assays alongside Western blotting for protein expression (e.g., iNOS, COX-2) .
-
Crystallographic Refinement Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
